molecular formula C12H14N2O2 B2778918 2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1369148-87-7

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B2778918
CAS No.: 1369148-87-7
M. Wt: 218.256
InChI Key: SPRNTFAESUUJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound with a molecular formula of C12H14N2O2 It is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a cyclopropyl group and a carboxylic acid functional group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as o-aminobenzonitriles with formamide or formic acid under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with varying degrees of saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated tetrahydroquinazolines.

Scientific Research Applications

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: It is studied for its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, which lacks the cyclopropyl and carboxylic acid groups.

    Tetrahydroquinazoline: A reduced form of quinazoline, without the cyclopropyl and carboxylic acid groups.

    Cyclopropylquinazoline: A compound with a cyclopropyl group but lacking the carboxylic acid group.

Uniqueness

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the combination of its cyclopropyl group, tetrahydroquinazoline core, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(16)8-3-4-10-9(5-8)6-13-11(14-10)7-1-2-7/h6-8H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRNTFAESUUJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CC(CCC3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369148-87-7
Record name 2-cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.